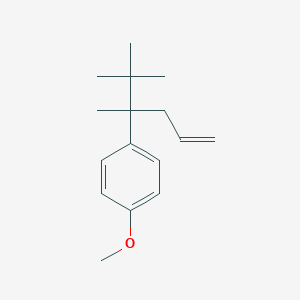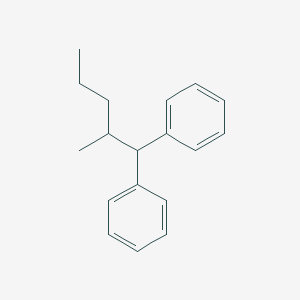
(10R)-2-Hydroxynonadecan-10-YL naphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(10R)-2-Hydroxynonadecan-10-YL naphthalene-2-carboxylate is a complex organic compound that features a long-chain alkyl group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (10R)-2-Hydroxynonadecan-10-YL naphthalene-2-carboxylate typically involves the esterification of naphthalene-2-carboxylic acid with (10R)-2-hydroxynonadecan-10-ol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction is usually carried out in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow microreaction systems. These systems allow for precise control of reaction parameters, leading to high yields and efficient production. The use of ionic liquids as catalysts in these systems can further enhance the reaction efficiency and reduce the environmental impact .
化学反応の分析
Types of Reactions
(10R)-2-Hydroxynonadecan-10-YL naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of (10R)-2-oxononadecan-10-YL naphthalene-2-carboxylate.
Reduction: Formation of (10R)-2-hydroxynonadecan-10-YL naphthalene-2-carbinol.
Substitution: Formation of nitro or sulfonic acid derivatives of the naphthalene ring.
科学的研究の応用
(10R)-2-Hydroxynonadecan-10-YL naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying esterification reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid interactions and membrane dynamics.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
作用機序
The mechanism of action of (10R)-2-Hydroxynonadecan-10-YL naphthalene-2-carboxylate involves its interaction with specific molecular targets. The compound can integrate into lipid bilayers due to its long alkyl chain, affecting membrane fluidity and permeability. Additionally, the naphthalene moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
類似化合物との比較
Similar Compounds
2-Hydroxynaphthalene-1-carboxylate: Similar structure but with a hydroxyl group on the naphthalene ring.
Nonadecanoic acid: Similar long-chain alkyl group but lacks the naphthalene moiety.
Naphthalene-2-carboxylic acid: Contains the naphthalene ring but lacks the long alkyl chain.
Uniqueness
(10R)-2-Hydroxynonadecan-10-YL naphthalene-2-carboxylate is unique due to the combination of a long alkyl chain and a naphthalene ring, which imparts distinct physicochemical properties. This dual functionality allows it to interact with both hydrophobic and aromatic environments, making it versatile in various applications .
特性
CAS番号 |
825623-08-3 |
|---|---|
分子式 |
C30H46O3 |
分子量 |
454.7 g/mol |
IUPAC名 |
[(10R)-2-hydroxynonadecan-10-yl] naphthalene-2-carboxylate |
InChI |
InChI=1S/C30H46O3/c1-3-4-5-6-7-10-13-20-29(21-14-11-8-9-12-17-25(2)31)33-30(32)28-23-22-26-18-15-16-19-27(26)24-28/h15-16,18-19,22-25,29,31H,3-14,17,20-21H2,1-2H3/t25?,29-/m1/s1 |
InChIキー |
VRCODIHVOHIJFM-SNSSHHSLSA-N |
異性体SMILES |
CCCCCCCCC[C@H](CCCCCCCC(C)O)OC(=O)C1=CC2=CC=CC=C2C=C1 |
正規SMILES |
CCCCCCCCCC(CCCCCCCC(C)O)OC(=O)C1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


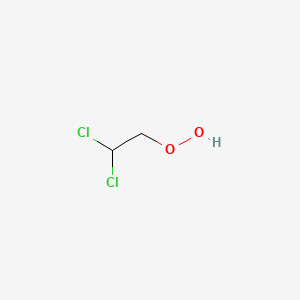
![[3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid](/img/structure/B14228966.png)

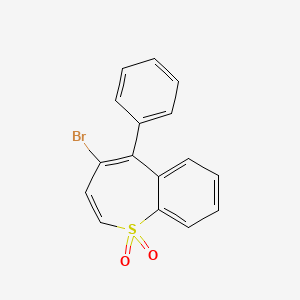
![4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14228985.png)
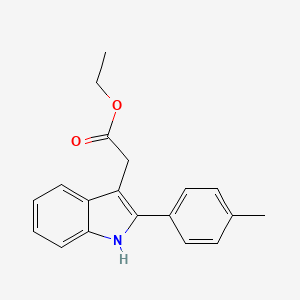
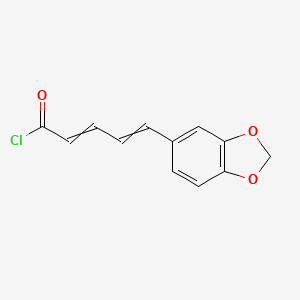
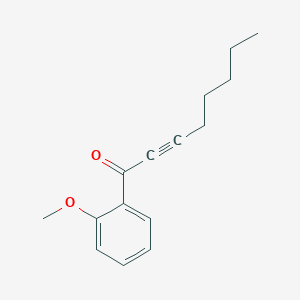
![4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B14229008.png)
![N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine](/img/structure/B14229016.png)

